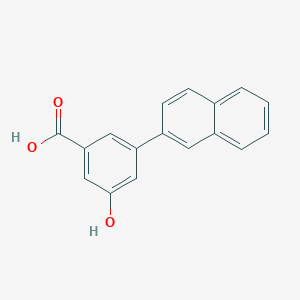

3-Hydroxy-5-(naphthalen-2-yl)benzoic acid

Description

The exact mass of the compound 5-Hydroxy-3-(naphthalen-2-yl)benzoic acid, 95% is 264.078644241 g/mol and the complexity rating of the compound is 354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Hydroxy-5-(naphthalen-2-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-5-(naphthalen-2-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-5-naphthalen-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O3/c18-16-9-14(8-15(10-16)17(19)20)13-6-5-11-3-1-2-4-12(11)7-13/h1-10,18H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAGJPNUTTVMPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30690418 | |

| Record name | 3-Hydroxy-5-(naphthalen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30690418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261953-62-1 | |

| Record name | 3-Hydroxy-5-(naphthalen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30690418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Novel Hydroxynaphthyl Benzoic Acids

Introduction: Bridging Naphthalene and Benzoic Acid in Drug Discovery

Hydroxynaphthyl benzoic acids represent a compelling class of bicyclic aromatic compounds, integrating the rigid, lipophilic scaffold of naphthalene with the versatile pharmacophore of hydroxybenzoic acid. This unique structural amalgamation provides a rich playground for medicinal chemists and drug development professionals. The benzoic acid moiety is a common feature in numerous biologically active compounds, where the carboxylic acid group acts as a crucial hydrogen bond donor and acceptor, frequently interacting with the active sites of enzymes or receptors.[1] The biological activity of these derivatives is profoundly influenced by the nature and position of substituents on the aromatic rings, which modulate the molecule's electronic properties, lipophilicity, and steric profile.[1]

The addition of a hydroxyl group introduces further complexity and potential for specific interactions, often being crucial for antioxidant activity and binding to certain enzyme active sites.[1] When fused into a hydroxynaphthyl system, these functionalities create a larger, more complex scaffold with distinct physicochemical properties compared to their monocyclic counterparts. Understanding these properties—such as solubility, acidity (pKa), and lipophilicity (logP)—is not merely an academic exercise; it is the foundational pillar upon which rational drug design, formulation development, and toxicological assessment are built. This guide offers a technical exploration of the synthesis, characterization, and critical physicochemical properties of these novel compounds, providing field-proven insights for their effective application in research and development.

Part 1: Synthesis of the Core Scaffold

The most common and industrially significant method for synthesizing hydroxyaromatic carboxylic acids is the Kolbe-Schmitt reaction. This carboxylation process typically involves treating the sodium or potassium salt of a phenol (or in this case, a naphthol) with carbon dioxide under elevated temperature and pressure.[2] The choice of alkali metal and reaction conditions is critical as it can direct the position of carboxylation, leading to different isomers. For instance, in the synthesis of hydroxynaphthoic acids, using sodium naphthoxide often favors carboxylation at the 1-position, while potassium naphthoxide can favor the 2-position, and higher temperatures can lead to thermodynamically more stable products.[3]

Generalized Experimental Workflow: Kolbe-Schmitt Reaction

The following diagram illustrates the typical workflow for the synthesis of a hydroxynaphthyl benzoic acid derivative via the Kolbe-Schmitt reaction.

Caption: Generalized workflow for the Kolbe-Schmitt synthesis of hydroxynaphthyl benzoic acids.

Part 2: Core Physicochemical Properties & Their Characterization

The therapeutic efficacy and safety of a drug candidate are inextricably linked to its physicochemical properties. These parameters govern everything from absorption and distribution to metabolism and excretion (ADME). For hydroxynaphthyl benzoic acids, the interplay between the bulky naphthyl ring and the ionizable functional groups presents unique characterization challenges and opportunities.

Acidity (pKa)

The pKa value dictates the ionization state of a molecule at a given pH. For hydroxynaphthyl benzoic acids, two key ionizable protons exist: the carboxylic acid proton and the phenolic hydroxyl proton. The carboxylic acid is significantly more acidic (lower pKa) than the hydroxyl group. This property is critical, as the charge state of the molecule profoundly affects its solubility, membrane permeability, and receptor binding.

This protocol provides a robust method for determining the pKa of the carboxylic acid group. The principle lies in monitoring the pH of a solution of the acid as a titrant (a strong base) is added incrementally.

-

Preparation:

-

Accurately weigh approximately 10-20 mg of the hydroxynaphthyl benzoic acid and dissolve it in a suitable co-solvent system (e.g., 50:50 Methanol:Water) to a final concentration of ~1-5 mM. The co-solvent is necessary due to the typically low aqueous solubility of the core scaffold.

-

Calibrate a pH meter using standard buffers (pH 4.0, 7.0, 10.0).

-

Prepare a standardized solution of 0.1 M KOH or NaOH.

-

-

Titration:

-

Place the sample solution in a jacketed beaker maintained at 25°C and stir gently.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add the standardized base titrant in small, precise increments (e.g., 0.02 mL) using a burette or auto-titrator.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This point corresponds to the midpoint of the steepest part of the curve.

-

For more accuracy, calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the derivative plot corresponds to the equivalence point. The pKa is the pH at half of this volume.

-

Caption: Experimental workflow for pKa determination via potentiometric titration.

Lipophilicity (logP / logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes.[4] It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water. For ionizable compounds like hydroxynaphthyl benzoic acids, the distribution coefficient (logD) is more relevant as it considers all ionic and neutral species at a specific pH.

-

Preparation:

-

Prepare a stock solution of the test compound in a solvent like DMSO or methanol.

-

Prepare the aqueous phase (e.g., phosphate-buffered saline, pH 7.4 for logD) and the organic phase (1-octanol). Pre-saturate the octanol with the aqueous buffer and vice-versa by shaking them together overnight and then separating the layers. This step is critical to ensure thermodynamic equilibrium.

-

-

Partitioning:

-

Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated octanol and pre-saturated aqueous buffer (e.g., 2 mL of each). The final concentration should be low enough to avoid solubility issues and high enough for accurate detection.

-

Cap the vial and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow for complete partitioning.

-

Centrifuge the vial for 20-30 minutes to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the aqueous and octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6] A calibration curve must be generated for accurate quantification.

-

Calculate logP or logD using the formula:

-

logP = log([Compound]_octanol / [Compound]_water) (for the neutral species)

-

logD_pH7.4 = log([Compound]_octanol / [Compound]_water_total) (at pH 7.4)

-

-

Solubility

Aqueous solubility is a prerequisite for absorption and distribution. Poor solubility is a major hurdle in drug development. The large, hydrophobic naphthalene core suggests that hydroxynaphthyl benzoic acids may have limited aqueous solubility, making its accurate determination essential.

This high-throughput method measures the concentration at which a compound, added from a DMSO stock, precipitates out of an aqueous buffer, providing a rapid assessment of its kinetic solubility.

-

Preparation:

-

Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Dispense aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.

-

-

Assay:

-

Use a liquid handler to perform serial dilutions of the DMSO stock solution directly into the aqueous buffer in the microplate. This rapid addition triggers precipitation if the solubility limit is exceeded.

-

Allow the plate to equilibrate for 1-2 hours at room temperature.

-

-

Measurement:

-

Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm), where the compound itself does not absorb.

-

The lowest concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

-

Spectroscopic and Other Properties

A summary of key properties and the analytical methods used for their characterization is presented below. Experimental and predicted data for a related compound are included for context.[3][7][8]

| Property | Importance in Drug Development | Common Characterization Technique(s) | Example Data (Related Compounds) |

| Melting Point (°C) | Indicates purity, stability, and lattice energy. | Differential Scanning Calorimetry (DSC), Melting Point Apparatus | 3-Hydroxy-2-naphthoic acid: 218-221 °C[3] |

| Molecular Weight | Fundamental property for all calculations. | Mass Spectrometry (MS) | 3-Hydroxy-2-naphthoic acid: 188.18 g/mol [3] |

| UV-Vis Spectroscopy | Used for quantification (e.g., in HPLC, solubility assays). | UV-Vis Spectrophotometer | Aromatic acids show characteristic absorbance peaks. |

| NMR Spectroscopy | Confirms chemical structure and purity. | ¹H and ¹³C NMR Spectroscopy | Provides chemical shifts and coupling constants.[8] |

| Infrared (IR) Spec. | Identifies key functional groups (e.g., -OH, -C=O). | Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirms presence of carboxylic acid and hydroxyl groups.[8] |

| Water Solubility | Affects absorption and bioavailability. | HPLC-based methods, Nephelometry | Benzoic acid azo-derivative: 1.33e-4 (unit not specified)[7] |

| LogP / LogD | Governs membrane permeability and distribution. | Shake-Flask, HPLC-based methods | Benzoic acid azo-derivative: LogKow = 3.72[7] |

| pKa | Determines ionization state and solubility at physiological pH. | Potentiometric Titration, UV-spectrophotometry | Benzoic acid azo-derivative: Acidic pKa = 1.95[7] |

Part 3: The Role of Computational Modeling

In modern drug discovery, in silico methods are indispensable for predicting physicochemical properties before a compound is even synthesized.[9] This computational pre-screening saves significant time and resources. Quantitative Structure-Property Relationship (QSPR) models, for instance, can correlate structural features with physical properties.[10]

Methods based on Density Functional Theory (DFT) can be employed to calculate parameters like proton affinities, which are related to pKa values.[11] Molecular docking studies can predict how a molecule might bind to a target protein, with the carboxylate and hydroxyl groups of hydroxynaphthyl benzoic acids often forming key salt bridges and hydrogen bonds.[12] For example, docking studies have shown that the carboxylate of a benzoic acid derivative can form a bidentate salt bridge with arginine residues in an enzyme's active site, while the adjacent hydroxyl group forms a hydrogen bond with a nearby tyrosine.[12]

It is crucial, however, that these computational predictions are validated by robust experimental data. The true power of modeling lies in its synergy with experimental work, creating a feedback loop that accelerates the design-make-test-analyze cycle.

Caption: Integrated computational and experimental workflow for drug discovery.

References

- Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC. (n.d.). Google Scholar.

- Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. (n.d.). Journal of Chemical, Biological and Physical Sciences.

- Benzoic acid, 5-[[4-[(4-amino-7-sulfo-1-naphthalenyl)azo]phenyl]azo]-2-hydroxy- Properties. (n.d.). comptox.epa.gov.

- Hydroxybenzoic and Hydroxycinnamic Acid Derivatives (HCAD) Identification and Quantitation by High Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MSn). (n.d.). springerprofessional.de.

- The Discovery and Enduring Legacy of Hydroxynaphthalene Carboxylic Acids: A Technical Guide. (n.d.). BenchChem.

- Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. (2022). PubMed Central.

- Experimental and theoretical study on benzoic acid derivatives. (n.d.). plumx.com.

- Method for preparing p-hydroxybenzoic acid. (1970). Google Patents.

- Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. (2021). PubMed Central.

- Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. (n.d.). BenchChem.

-

Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. (n.d.). MDPI. Retrieved February 16, 2026, from [Link]

-

Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. (2015). PubMed. Retrieved February 16, 2026, from [Link]

-

Computational modeling, synthesis, and antioxidant potential of novel phenylcarbamoylbenzoic acid analogs in combating oxidative stress. (2012). PubMed. Retrieved February 16, 2026, from [Link]

- Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. (n.d.). BenchChem.

-

Synthesis of p-hydroxy-benzoic acid. (n.d.). PrepChem.com. Retrieved February 16, 2026, from [Link]

-

Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2024). International Journal of Advanced Research in Science, Communication and Technology. Retrieved February 16, 2026, from [Link]

-

A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. (2025). ResearchGate. Retrieved February 16, 2026, from [Link]

-

p-hydroxy benzoic acid: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 16, 2026, from [Link]

-

A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). ijpbs.net. Retrieved February 16, 2026, from [Link]

-

Analytical Methods for Determination of Benzoic Acid and Their Applications. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]

-

Complete Genome Sequence and Biodegradation Characteristics of Benzoic Acid-Degrading Bacterium Pseudomonas sp. SCB32. (2020). PubMed Central. Retrieved February 16, 2026, from [Link]

-

Formation of deprotonated species from hydroxybenzoic acid. (2025). ResearchGate. Retrieved February 16, 2026, from [Link]

-

HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. Retrieved February 16, 2026, from [Link]

-

Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. (2015). PubMed. Retrieved February 16, 2026, from [Link]

-

Exploring the properties of benzenoid hydrocarbons through QSPR modeling and domination-based energy parameters. (n.d.). PubMed Central. Retrieved February 16, 2026, from [Link]

-

HPLC Methods for analysis of 4-Hydroxybenzoic acid. (n.d.). HELIX Chromatography. Retrieved February 16, 2026, from [Link]

-

Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. (2010). Semantic Scholar. Retrieved February 16, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. US3532745A - Method for preparing p-hydroxybenzoic acid - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. p-hydroxy benzoic acid: Topics by Science.gov [science.gov]

- 5. Hydroxybenzoic and Hydroxycinnamic Acid Derivatives (HCAD) Identification and Quantitation by High Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MSn) | Springer Nature Experiments [experiments.springernature.com]

- 6. helixchrom.com [helixchrom.com]

- 7. CompTox Chemicals Dashboard [comptox.epa.gov]

- 8. PlumX [plu.mx]

- 9. Computational modeling, synthesis, and antioxidant potential of novel phenylcarbamoylbenzoic acid analogs in combating oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploring the properties of benzenoid hydrocarbons through QSPR modeling and domination-based energy parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Exploration of Synthetic Routes to 3,5-Disubstituted Benzoic Acid Derivatives

Executive Summary

The 3,5-disubstituted benzoic acid scaffold represents a privileged pharmacophore in medicinal chemistry, offering a unique vector for metabolic stability and potency optimization. Unlike ortho- or para-substituted analogs, which are readily accessible via classical Electrophilic Aromatic Substitution (EAS), the meta-meta (3,5) substitution pattern presents a significant synthetic challenge due to the directing group conflicts inherent in EAS.

This guide delineates the two primary strategic approaches to accessing this scaffold:

-

Modern C–H Activation: Iridium-catalyzed borylation governed by steric control.

-

Classical Functionalization: Chemo-enzymatic or chemical modification of 3,5-dihydroxybenzoic acid precursors.

Section 1: The Meta-Selectivity Conundrum

In classical aromatic chemistry, a carboxylic acid (or ester) is a meta-directing group. However, introducing a second meta-substituent via EAS is often thwarted by the deactivating nature of the first electrophile or the directing effects of other substituents.

-

The Problem: Synthesizing 3-chloro-5-methylbenzoic acid from benzoic acid is non-trivial because the first substituent directs the second to an ortho/para position (if activating) or requires harsh conditions that lack regiocontrol (if deactivating).

-

The Solution: We must move beyond electronic control (EAS) to steric control (Ir-catalysis) or start with the symmetry pre-installed (Resorcinol derivatives).

Strategic Decision Matrix

The following decision tree aids in selecting the optimal route based on substrate availability and functional group tolerance.

Figure 1: Synthetic strategy decision tree for selecting between classical functionalization and modern C-H activation routes.

Section 2: C-H Activation – The Modern Standard

The most robust method for generating unsymmetrical 3,5-disubstituted benzoates is the Iridium-catalyzed C–H borylation . Developed by Ishiyama, Miyaura, and Hartwig, this reaction defies electronic directing effects, relying instead on steric governance .

Mechanism of Action

The active catalyst, typically generated from [Ir(OMe)(cod)]2 and dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine), forms a tris-boryl species. This bulky complex reacts exclusively at the least sterically hindered C–H bond.

-

Substrate: Methyl 3-substituted benzoate.

-

Site of Activation: The C5 position (meta to both the ester and the 3-substituent) is the only position not flanked by a substituent, making it the kinetic product.

Figure 2: Simplified catalytic cycle of Ir-catalyzed C-H borylation showing the steric governance loop.

Protocol 1: Synthesis of Methyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Objective: Install a boronic ester at the 5-position of methyl 3-chlorobenzoate.

Reagents:

-

Substrate: Methyl 3-chlorobenzoate (1.0 equiv)

-

Boron Source: Bis(pinacolato)diboron (B2pin2) (0.55 equiv) or HBpin (1.1 equiv)

-

Catalyst Precursor: [Ir(OMe)(cod)]2 (1.5 mol%)

-

Ligand: dtbpy (3.0 mol%)

-

Solvent: Hexane or THF (Anhydrous)

Step-by-Step Methodology:

-

Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or using standard Schlenk technique, charge a reaction vial with [Ir(OMe)(cod)]2 (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol).

-

Solvation: Add anhydrous hexane (2 mL). The solution should turn deep brown/red, indicating active catalyst formation.

-

Reagent Addition: Add B2pin2 (140 mg, 0.55 mmol) and Methyl 3-chlorobenzoate (170 mg, 1.0 mmol).

-

Reaction: Seal the vial and heat to 80 °C for 4–8 hours.

-

Self-Validating Check: Monitor via GC-MS. The disappearance of the starting material peak and appearance of the product mass (M+ + 126) confirms conversion.

-

-

Workup: Cool to room temperature. Dilute with DCM and pass through a short pad of silica gel to remove the catalyst.

-

Purification: Concentrate in vacuo. Recrystallize from pentane/ether or purify via flash chromatography (usually 5-10% EtOAc/Hexanes).

Why this works: The bulky dtbpy ligand prevents the iridium center from approaching the C-H bonds ortho to the ester or the chloro group, forcing activation at the C5 position.

Section 3: Classical Functionalization (Symmetrical Targets)

For symmetrical targets like 3,5-dimethoxybenzoic acid (a key intermediate for various natural products and MOFs), total synthesis from benzoic acid is inefficient. Instead, we utilize 3,5-dihydroxybenzoic acid , often derived from the sulfonation and alkali fusion of benzoic acid.

Protocol 2: Methylation of 3,5-Dihydroxybenzoic Acid

Objective: Scalable synthesis of 3,5-dimethoxybenzoic acid.

Reagents:

-

Substrate: 3,5-Dihydroxybenzoic acid (1.0 equiv)

-

Electrophile: Dimethyl sulfate (DMS) (2.5 equiv) Warning: Highly Toxic

-

Base: Potassium Carbonate (

) (3.0 equiv) -

Solvent: Acetone (Reagent grade)

Step-by-Step Methodology:

-

Setup: To a 500 mL Round Bottom Flask equipped with a reflux condenser and magnetic stir bar, add 3,5-dihydroxybenzoic acid (15.4 g, 100 mmol) and Acetone (200 mL).

-

Base Addition: Add anhydrous

(41.4 g, 300 mmol). The suspension will turn yellow. -

Alkylation: Add Dimethyl sulfate (24 mL, 250 mmol) dropwise over 20 minutes. Safety Note: Use a bleach trap for DMS waste.

-

Reflux: Heat to reflux (56 °C) for 6–12 hours.

-

Self-Validating Check: TLC (50% EtOAc/Hexane). The starting material (very polar) should disappear; the less polar ester-ether product appears.

-

-

Hydrolysis (One-Pot): The reaction initially forms the methyl ester of the dimethoxy acid. To get the acid, add water (50 mL) and NaOH (10% aq) to the reaction mixture and reflux for 2 hours.

-

Isolation: Evaporate acetone. Acidify the aqueous residue with HCl to pH 1. The product, 3,5-dimethoxybenzoic acid, will precipitate as a white solid.

-

Purification: Filtration and washing with cold water. Yields are typically >90%.

Section 4: Comparative Data Analysis

| Feature | Ir-Catalyzed C-H Activation | Classical Alkylation |

| Primary Scope | Unsymmetrical (e.g., 3-Cl, 5-Bpin) | Symmetrical (e.g., 3,5-OMe) |

| Atom Economy | High (Direct functionalization) | Moderate (Requires leaving groups) |

| Reagent Cost | High (Ir catalyst, Ligand) | Low (Commodity chemicals) |

| Scalability | Gram to Kilogram (Process intensive) | Multi-Kilogram (Robust) |

| Regioselectivity | >95% (Steric control) | 100% (Pre-defined by substrate) |

Section 5: Strategic Applications in Drug Discovery

The 3,5-disubstituted benzoic acid motif is not merely a structural scaffold but a functional pharmacophore used to modulate lipophilicity and metabolic stability.

-

Selinexor (Xpovio): A first-in-class SINE (Selective Inhibitor of Nuclear Export). The synthesis begins with 3,5-bis(trifluoromethyl)benzonitrile , a direct derivative of the 3,5-disubstituted acid scaffold. The bulky, electron-withdrawing 3,5-bis(CF3) group is critical for binding affinity in the CRM1 pocket.

-

Dutasteride: While a steroid, the side chain synthesis involves 2,5-bis(trifluoromethyl)aniline , which is synthetically accessed via similar meta-directing chemistry (often nitration of the trifluoromethyl benzene followed by reduction). The 3,5-substitution pattern on phenyl rings is a standard bioisostere for increasing metabolic half-life by blocking the primary sites of CYP450 oxidation (para position).

-

Resveratrol Analogs: 3,5-Dihydroxybenzoic acid derivatives are precursors to stilbenes like Resveratrol, investigated for anti-aging and anti-inflammatory properties.

References

-

Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate.[1][2] Journal of the American Chemical Society, 124(3), 390–391. [Link]

-

Cho, J. Y., Tse, M. K., Holmes, D., Maleczka, R. E., & Smith, M. R. (2002). Remarkably Selective Iridium Catalysts for the Elaboration of Aromatic C-H Bonds. Science, 295(5553), 305–308. [Link]

-

Migliorini, F., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria.[3] International Journal of Molecular Sciences. [Link]

-

Lynch, D. E., Smith, G., Byriel, K. A., & Kennard, C. H. L. (1994). 3,5-Dimethoxybenzoic acid and the second polymorph of the 2:1 adduct of 3,5-dinitrobenzoic acid with ethylenediamine. Acta Crystallographica Section C. [Link]

Sources

- 1. Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzo[4,5]imidazo[2,1-b]thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KR101251625B1 - Novel manufacturing method of dutasteride using novel intermediates - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

Preliminary biological screening of novel naphthalene-containing compounds

Executive Summary: The Naphthalene Renaissance

The naphthalene scaffold remains a "privileged structure" in medicinal chemistry, anchoring blockbusters like Naproxen (NSAID), Propranolol (beta-blocker), and Terbinafine (antifungal). Its planar, lipophilic nature allows for exceptional

However, this same lipophilicity presents a screening paradox: potency often correlates with poor solubility and non-specific toxicity.

This guide moves beyond generic protocols. It outlines a self-validating screening architecture designed specifically for naphthalene derivatives, prioritizing the early elimination of false positives caused by precipitation (promiscuous aggregators) and establishing a robust structure-activity relationship (SAR).

Phase 1: Physicochemical "Hygiene" & Preparation

Before biological exposure, you must address the hydrophobicity of the naphthalene ring. Naphthalenes often crash out of aqueous media, creating "brick dust" that scatters light, invalidating optical density (OD) readings.

Solubilization Protocol

-

Solvent: Dimethyl Sulfoxide (DMSO), molecular biology grade.

-

Stock Concentration: 10 mM or 20 mM (higher concentrations often precipitate upon freeze-thaw cycles).

-

Storage: -20°C in amber glass vials (naphthalenes can be photosensitive).

The "Cloud Point" Check (Mandatory)

Do not proceed to cell assays without this step.

-

Dilute stock to 100 µM in PBS (pH 7.4).

-

Incubate for 1 hour at 37°C.

-

Measure: Nephelometry or simply visual inspection against a black background.

-

Decision: If visible precipitate forms, the compound is a "promiscuous aggregator." You must formulate (e.g., cyclodextrin complexation) or discard.

Phase 2: Antimicrobial Screening (The Resazurin Advantage)

Why not OD600? Standard turbidity assays fail with naphthalenes because compound precipitation mimics bacterial growth (turbidity) or masks inhibition. We use Resazurin (Alamar Blue) , a redox indicator that relies on metabolic activity, not optical clarity.

Workflow Diagram

Figure 1: Resazurin-based microdilution workflow minimizing interference from compound precipitation.

Validated Protocol

-

Plate Prep: Use 96-well flat-bottom plates.

-

Dilution: Add 100 µL of Muller-Hinton Broth (MHB) to all wells. Perform serial 2-fold dilution of the naphthalene compound (Range: 512 µg/mL to 0.5 µg/mL).

-

Inoculum: Adjust bacterial suspension (e.g., S. aureus ATCC 29213) to 0.5 McFarland standard, then dilute 1:100 to achieve

CFU/mL. Add 100 µL to wells. -

Controls:

-

Positive: Ciprofloxacin or Terbinafine.

-

Solvent Control: MHB + 1% DMSO (Must show growth).

-

Sterility Control: MHB only.

-

-

Incubation: 18–24 hours at 37°C.

-

Development: Add 30 µL of 0.015% Resazurin solution . Incubate for 2–4 hours.

-

Blue (Resazurin): No growth (Inhibition).

-

Pink (Resorufin): Growth (Metabolic reduction).

-

Phase 3: Anticancer Cytotoxicity (MTT Assay)

Naphthalene derivatives often act as DNA intercalators. The MTT assay assesses metabolic viability.

Critical Technical Insight

Naphthalenes can sometimes reduce tetrazolium salts chemically (false positive). Always include a "Compound + MTT + No Cells" control well to check for abiotic reduction.

Protocol Summary Table

| Step | Parameter | Technical Note |

| Seeding | 5,000–10,000 cells/well | Allow 24h attachment before treatment. |

| Treatment | 48h or 72h exposure | Keep DMSO < 0.5% to prevent solvent cytotoxicity. |

| MTT Addition | 0.5 mg/mL final conc. | Incubate 4h at 37°C in dark. |

| Solubilization | DMSO or SDS-HCl | Dissolves purple formazan crystals. |

| Measurement | Absorbance @ 570 nm | Reference wavelength @ 630 nm subtracts cell debris noise. |

Phase 4: Mechanism of Action (DNA Binding)

Because the naphthalene ring is planar, it is a prime candidate for DNA intercalation. We verify this using UV-Vis titration.

The Principle

If the naphthalene moiety slides between DNA base pairs (intercalation), the

-

Hypochromism: Decrease in peak absorbance.[1]

-

Bathochromic Shift (Red Shift): Peak moves to a longer wavelength.

Interaction Diagram

Figure 2: Spectroscopic signature of naphthalene-DNA intercalation.

Experimental Setup

-

Buffer: Tris-HCl (pH 7.2) + 50 mM NaCl (Maintains DNA helix stability).

-

Titration: Keep compound concentration constant (e.g., 20 µM). Titrate increasing amounts of Calf Thymus DNA (CT-DNA).[2]

-

Calculation: Use the McGhee-von Hippel equation to determine the Intrinsic Binding Constant (

).

Phase 5: Toxicity Profiling (Hemolysis)

Naphthalenes are membrane-active. Before animal studies, you must prove the compound destroys bacteria/cancer cells but not red blood cells (RBCs).

Hemolysis Protocol

-

Source: Fresh human or sheep blood, washed 3x with PBS.

-

Treatment: Incubate 2% RBC suspension with compound (at

MIC) for 1 hour at 37°C. -

Controls:

-

Positive (100% Lysis): 1% Triton X-100.

-

Negative (0% Lysis): PBS.[3]

-

-

Readout: Centrifuge (1000g, 10 min). Measure supernatant absorbance at 540 nm (Hemoglobin release).

-

Acceptance Criteria:

hemolysis at therapeutic concentration.

References

-

Naphthalene in Medicinal Chemistry

-

Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential.[4] International Journal of Pharmaceutical Sciences (2024).

-

-

Antimicrobial Screening Protocol (Resazurin)

- Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance. Antimicrobial Agents and Chemotherapy, ASM Journals.

-

Anticancer & Mechanism (Naphthalene-Chalcones)

- Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids. ACS Omega (2023).

-

DNA Binding Methodology

- DNA Interaction, DNA Photocleavage... of Naphthyl-Appended Ruthenium Complexes. Molecules (via NCBI PMC) (2022).

-

General Naphthalene Bioactivity

Sources

- 1. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA Interaction, DNA Photocleavage, Photocytotoxicity In Vitro, and Molecular Docking of Naphthyl-Appended Ruthenium Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijpsjournal.com [ijpsjournal.com]

Methodological & Application

High-performance liquid chromatography (HPLC) method for 3-Hydroxy-5-(naphthalen-2-yl)benzoic acid analysis

An Application Note and Protocol for the Analysis of 3-Hydroxy-5-(naphthalen-2-yl)benzoic acid by High-Performance Liquid Chromatography

Authored by: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of 3-Hydroxy-5-(naphthalen-2-yl)benzoic acid. Designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, this guide details the methodological choices, step-by-step protocols, and a complete validation strategy compliant with international guidelines. The method is demonstrated to be specific, linear, accurate, precise, and robust for its intended purpose.

Introduction and Method Rationale

3-Hydroxy-5-(naphthalen-2-yl)benzoic acid is a complex aromatic molecule featuring both a benzoic acid and a naphthalene moiety. Its analysis is critical for purity assessment, stability studies, and quality control during drug development and chemical synthesis. The selection of an appropriate analytical method is paramount for achieving reliable and reproducible results.

1.1. Physicochemical Properties and Chromatographic Strategy

The molecular structure of the analyte dictates the analytical approach. Key properties include:

-

High Hydrophobicity: The presence of the large, nonpolar naphthalene ring system makes the molecule inherently hydrophobic. This makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal separation mode, as it separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.[1][2][3]

-

Ionizable Functional Groups: The molecule contains a carboxylic acid and a phenolic hydroxyl group. The pKa of the carboxylic acid group, similar to that of m-hydroxybenzoic acid (approx. 4.06), means that the molecule's charge state is highly dependent on the mobile phase pH.[4] To ensure consistent retention times and sharp, symmetrical peak shapes, it is crucial to suppress the ionization of the carboxylic acid group. This is achieved by acidifying the mobile phase to a pH at least 1.5 to 2 units below the analyte's pKa.[5][6]

-

UV Chromophores: The conjugated aromatic system of both the naphthalene and benzoic acid rings provides strong ultraviolet (UV) absorbance, making UV detection a highly sensitive and suitable choice for quantification.[7][8]

Based on these properties, an RP-HPLC method using a C18 stationary phase, an acidified water-acetonitrile mobile phase, and UV detection was developed. This approach is a cornerstone of modern pharmaceutical analysis for aromatic acids.[9][10]

Method Development Logic

Caption: Rationale for HPLC method selection based on analyte properties.

Experimental Protocol

2.1. Instrumentation and Materials

-

Instrumentation: An HPLC system equipped with a binary or quaternary pump, online degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or variable wavelength UV detector. A compatible data acquisition and processing software (e.g., Chromeleon™, Empower™) is required.

-

Reagents:

-

Acetonitrile (ACN), HPLC grade or higher

-

Water, HPLC grade or purified to 18.2 MΩ·cm

-

Phosphoric Acid (H₃PO₄), analytical grade (approx. 85%)

-

-

Reference Standard: 3-Hydroxy-5-(naphthalen-2-yl)benzoic acid reference standard of known purity (e.g., >99.5%).

-

Chromatographic Column: A C18 reversed-phase column with standard dimensions (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for its versatility.[1]

2.2. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions.

| Parameter | Condition | Rationale |

| Stationary Phase | C18 Column (4.6 x 150 mm, 5 µm) | Provides excellent retention and selectivity for hydrophobic aromatic compounds.[2] |

| Mobile Phase A | 0.1% (v/v) Phosphoric Acid in Water | Acidified aqueous phase to suppress the ionization of the analyte's carboxylic acid group. |

| Mobile Phase B | Acetonitrile (ACN) | Strong organic solvent for eluting the hydrophobic analyte. |

| Elution Mode | Gradient | Ensures elution of the main peak with good symmetry and separation from potential impurities. |

| Gradient Program | Time (min) | %B |

| 0.0 | 40 | |

| 10.0 | 90 | |

| 12.0 | 90 | |

| 12.1 | 40 | |

| 15.0 | 40 | |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run time. |

| Column Temperature | 30 °C | Maintains stable retention times and improves peak shape by reducing mobile phase viscosity. |

| Detection | UV at 254 nm | Naphthalene and benzoic acid moieties exhibit strong absorbance near this wavelength.[2] |

| Injection Volume | 10 µL | A typical volume that balances sensitivity with potential for peak overload. |

| Run Time | 15 minutes | Allows for elution of the analyte and re-equilibration of the column. |

2.3. Preparation of Solutions

-

Mobile Phase A (0.1% H₃PO₄ in Water): Carefully add 1.0 mL of concentrated phosphoric acid to a 1000 mL volumetric flask containing approximately 900 mL of HPLC-grade water. Dilute to the mark with water and mix thoroughly. Filter through a 0.45 µm membrane filter before use.

-

Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 60:40 (v/v) ratio. This ensures sample solubility and compatibility with the initial mobile phase conditions.

-

Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the 3-Hydroxy-5-(naphthalen-2-yl)benzoic acid reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions for linearity and quantification by diluting the stock solution with the diluent to achieve the desired concentration range (e.g., 1, 10, 25, 50, 100, 150 µg/mL).

-

Sample Preparation: Accurately weigh a sample containing 3-Hydroxy-5-(naphthalen-2-yl)benzoic acid and dissolve it in the diluent to achieve a final concentration within the validated calibration range (e.g., 100 µg/mL). Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulates.

System Suitability and Method Validation

Before proceeding with sample analysis, the chromatographic system must meet predefined performance criteria as outlined in pharmacopoeial guidelines such as USP <621>.[11][12][13] Subsequently, the analytical method itself must be validated to demonstrate its fitness for purpose, following the principles of the International Council for Harmonisation (ICH) Q2(R2) guideline.[14][15][16]

3.1. System Suitability Testing (SST)

Inject the working standard solution (e.g., 100 µg/mL) five or six times and evaluate the following parameters.

| Parameter | Acceptance Criteria | Purpose |

| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |

| %RSD of Peak Area | Not More Than (NMT) 2.0% | Demonstrates the precision of the injector and the overall system. |

| Theoretical Plates (N) | N ≥ 2000 | Indicates the efficiency of the chromatographic column. |

3.2. Method Validation Protocol

The method must be validated by assessing the following characteristics.[17][18]

| Validation Parameter | Protocol Summary | Typical Acceptance Criteria |

| Specificity | Analyze blank (diluent), placebo (if applicable), and a standard solution. Ensure no interfering peaks at the analyte's retention time. | No significant interference at the analyte retention time. Peak purity index > 0.999 (PDA). |

| Linearity | Analyze a minimum of five concentrations across the desired range (e.g., 1-150 µg/mL). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |

| Range | The range is established by confirming that linearity, accuracy, and precision are acceptable within the specified upper and lower concentrations. | As per linearity, accuracy, and precision. |

| Accuracy (% Recovery) | Analyze samples spiked with the analyte at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. | Mean recovery between 98.0% and 102.0%. |

| Precision (Repeatability) | Analyze six independent samples at 100% of the target concentration on the same day, with the same analyst and equipment. | %RSD ≤ 2.0%. |

| Intermediate Precision | Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. | %RSD ≤ 2.0%. |

| LOD & LOQ | Determine based on signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the y-intercept of the calibration curve. | S/N method is commonly used and visually verifiable. |

| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2) and assess the impact on SST. | System suitability criteria must be met under all varied conditions. |

Overall Analytical Workflow

Caption: High-level workflow for the HPLC analysis of the target analyte.

References

-

United States Pharmacopeia. General Chapter <621> Chromatography. [Link][11][19]

-

LCGC International. Are You Sure You Understand USP <621>? [Link][20]

-

HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link][9]

-

SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link][5]

-

ResearchGate. SEPARATION AND IDENTIFICATION OF NAPHTHALENE, ACENAPHTHYLENE, PYRENE, BENZ{A} ANTHRACENE AND 1,3,2,4-DIBENZANTHRACENE. [Link][2]

-

IntuitionLabs.ai. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link][14]

-

SIELC Technologies. Separation of Naphthalene-2-sulfonic acid on Newcrom R1 HPLC column. [Link][6]

-

Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link][17]

-

Pharmaguideline. Steps for HPLC Method Validation. [Link][18]

-

PubMed. Determination of naphthalene metabolites in human urine by liquid chromatography-mass spectrometry with electrospray ionization. [Link][21]

-

AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link][15]

-

SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link][3]

-

MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link][10]

-

International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link][16]

-

University of Arizona. Table of pKa values for benzoic acid and some hydroxy-, thio-, and amino-substituted derivatives. [Link][4]

-

ResearchGate. Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. [Link][7]

-

ResearchGate. Experimental UV spectra of benzoic acid derivatives. [Link][8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]

- 4. global.oup.com [global.oup.com]

- 5. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]

- 6. Separation of Naphthalene-2-sulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. helixchrom.com [helixchrom.com]

- 10. mdpi.com [mdpi.com]

- 11. uspbpep.com [uspbpep.com]

- 12. â©621⪠Chromatography [doi.usp.org]

- 13. dsdpanalytics.com [dsdpanalytics.com]

- 14. intuitionlabs.ai [intuitionlabs.ai]

- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 16. database.ich.org [database.ich.org]

- 17. actascientific.com [actascientific.com]

- 18. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 19. uni-onward.com.tw [uni-onward.com.tw]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. Determination of naphthalene metabolites in human urine by liquid chromatography-mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Suzuki Coupling for the Synthesis of Naphthylbenzoic Acids

Introduction: The Strategic Importance of Naphthylbenzoic Acids and the Suzuki Coupling Advantage

Naphthylbenzoic acids and their derivatives are privileged structural motifs in medicinal chemistry and materials science. Their rigid, planar architecture and tunable electronic properties make them ideal candidates for a range of applications, from potent pharmaceutical agents to high-performance organic electronics. The efficient construction of the core C-C bond linking the naphthyl and benzoic acid moieties is therefore a critical endeavor for researchers in these fields.

Among the myriad of cross-coupling reactions available to the modern synthetic chemist, the palladium-catalyzed Suzuki-Miyaura coupling has emerged as a particularly powerful and versatile tool for the synthesis of biaryl compounds like naphthylbenzoic acids.[1] Its widespread adoption is attributable to several key advantages:

-

Mild Reaction Conditions: The Suzuki coupling typically proceeds under relatively gentle conditions, which helps to preserve sensitive functional groups on the coupling partners.

-

High Functional Group Tolerance: A broad range of functional groups are compatible with the reaction conditions, minimizing the need for protecting group strategies.[2]

-

Commercial Availability of Reagents: A vast array of boronic acids and their derivatives are commercially available, facilitating rapid access to diverse molecular scaffolds.[3]

-

Low Toxicity of Boron Byproducts: The boron-containing byproducts are generally considered to be of low toxicity and are easily removed during workup.[2]

This application note provides a comprehensive guide to the Suzuki coupling synthesis of naphthylbenzoic acids, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and robust experimental protocol, and offer insights into troubleshooting and optimization.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The cycle can be broken down into three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[4]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (in this case, a bromonaphthalene derivative) to a coordinatively unsaturated palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) intermediate.[5][6] The rate of this step is generally dependent on the nature of the halide, with the reactivity order being I > Br > Cl.[5]

-

Transmetalation: This is a crucial step where the organic group from the organoboron species (a benzoic acid boronic acid derivative) is transferred to the palladium(II) complex.[5] A base is essential for this step to occur.[7][8] The role of the base is multifaceted; it activates the boronic acid by forming a more nucleophilic boronate species and can also facilitate the formation of a more reactive palladium-alkoxide or -hydroxide complex.[9][10]

-

Reductive Elimination: In the final step, the two organic ligands on the palladium(II) complex couple and are eliminated from the coordination sphere, forming the desired biaryl product (the naphthylbenzoic acid). This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[5]

Diagram of the Suzuki Coupling Catalytic Cycle:

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

This protocol provides a general method for the Suzuki coupling of a naphthyl bromide with a benzoic acid boronic acid. It is intended as a starting point and may require optimization for specific substrates.

Materials and Reagents

-

Naphthyl bromide derivative (1.0 equiv)

-

Benzoic acid boronic acid derivative (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[3]

-

Solvent (e.g., Toluene/Water, Dioxane/Water, DMF/Water)[3][12]

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Solvents for workup and purification (e.g., ethyl acetate, hexanes, brine)

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

-

Silica gel for column chromatography

Equipment Setup

A standard reflux apparatus is assembled, including a round-bottom flask, a condenser, and a magnetic stir bar. The system should be equipped with an inlet for an inert gas to maintain an oxygen-free atmosphere, as the palladium(0) catalyst is sensitive to air.[13]

Diagram of the Experimental Workflow:

Caption: General workflow for the Suzuki coupling synthesis.

Step-by-Step Procedure

-

Reagent Preparation: To a flame-dried round-bottom flask containing a magnetic stir bar, add the naphthyl bromide (1.0 equiv), the benzoic acid boronic acid (1.2 equiv), and the base (2.0-3.0 equiv).

-

Solvent Addition and Degassing: Add the chosen solvent system (e.g., a 4:1 mixture of toluene and water). It is crucial to degas the solvent mixture thoroughly to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solution for 15-30 minutes or by several freeze-pump-thaw cycles.[2]

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (1-5 mol%) to the reaction mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.[14]

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with water and brine.[14]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by silica gel column chromatography or recrystallization to afford the pure naphthylbenzoic acid.[14][15]

Key Reaction Parameters and Optimization

The success of a Suzuki coupling reaction often hinges on the careful selection of several key parameters. The following table summarizes some common starting points and considerations for optimization.

| Parameter | Recommended Starting Conditions | Considerations for Optimization |

| Palladium Catalyst | Pd(PPh₃)₄ (1-3 mol%)[16] | For less reactive aryl chlorides, more active catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) may be necessary.[17][18] |

| Base | K₂CO₃ or Na₂CO₃ (2 equiv) | Stronger bases like Cs₂CO₃ or K₃PO₄ can be more effective for challenging couplings.[11][19] The choice of base can also influence selectivity.[8] |

| Solvent | Toluene/H₂O (4:1), Dioxane/H₂O (4:1) | The solvent system should be chosen to ensure adequate solubility of all reactants.[20] In some cases, aqueous or solvent-free conditions can be employed.[21][22] |

| Temperature | 80-100 °C | Lowering the temperature may be possible with highly active catalyst systems.[23] For unreactive substrates, higher temperatures may be required. |

| Boronic Acid Derivative | Boronic Acid | Boronic esters (e.g., pinacol esters) can offer greater stability and are sometimes used to mitigate issues with protodeboronation.[13] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Inactive catalyst- Incomplete degassing- Poor quality reagents | - Use a fresh batch of catalyst.- Ensure thorough degassing of solvents.[13]- Use fresh or properly stored boronic acid. |

| Formation of Homocoupled Byproducts | - Reaction temperature is too high.- Inefficient cross-coupling. | - Lower the reaction temperature.- Screen different catalyst/ligand combinations to favor the cross-coupling pathway.[24] |

| Dehalogenation of Starting Material | - Presence of a hydride source. | - Use anhydrous solvents and ensure the base is dry.[13] |

| Protodeboronation | - Degradation of the boronic acid. | - Use a more stable boronic ester derivative.[13]- Minimize reaction time. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of naphthylbenzoic acids, offering a reliable and versatile route to these important molecular scaffolds. By understanding the underlying mechanism, carefully selecting reaction parameters, and employing robust experimental techniques, researchers can efficiently access a wide range of derivatives for applications in drug discovery and materials science. This application note provides a solid foundation for the successful implementation of this powerful synthetic methodology.

References

-

Suzuki reaction - Wikipedia. Available at: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(32), 12691–12703. Available at: [Link]

-

Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(40), 16169–16180. Available at: [Link]

-

HZPT Blog. (2024, March 4). why use base in suzuki coupling. Available at: [Link]

-

SATHEE. Chemistry Suzuki Coupling Reaction. Available at: [Link]

-

Li, J., & Hua, R. (2007). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Green Chemistry, 9(8), 869–872. Available at: [Link]

-

Bhanja, P., & Bhaumik, A. (2014). Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides. RSC Advances, 4(84), 44779–44782. Available at: [Link]

-

Liu, C., & Szostak, M. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem, 5(10), 2536–2553. Available at: [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

-

Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. Available at: [Link]

-

ResearchGate. (n.d.). Suzuki cross coupling reaction of aryl halides with arylboronic acid a. Available at: [Link]

-

Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]

-

Li, J., & Hua, R. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 71(11), 4377–4380. Available at: [Link]

-

Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]

-

Organic Syntheses. (n.d.). synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Available at: [Link]

-

ResearchGate. (2025, August 3). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Available at: [Link]

-

Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available at: [Link]

-

Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. Available at: [Link]

-

ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available at: [Link]

-

ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Available at: [Link]

-

Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. Available at: [Link]

-

Qi, M., Tan, P. Z., Xue, F., Malhi, H. S., Zhang, Z.-X., Young, D. J., & Hor, T. S. A. (2013). A Supramolecular Recyclable Catalyst for Aqueous Suzuki-Miyaura Coupling. RSC Advances, 3(44), 21535–21542. Available at: [Link]

-

Bellina, F., & Rossi, R. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 17(13), 1346–1369. Available at: [Link]

-

James, A. D., et al. (2022). Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Chemistry – A European Journal, 28(45), e202201314. Available at: [Link]

-

Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]

-

Cho, Y. J., & Lee, K. I. (2001). Synthesis of Neopentyl Biphenylsulfonates Using the Suzuki-Miyaura Reaction. Bulletin of the Korean Chemical Society, 22(12), 1383–1385. Available at: [Link]

Sources

- 1. mt.com [mt.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. SATHEE: Chemistry Suzuki Coupling Reaction [sathee.iitk.ac.in]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. blog.hzpt.com [blog.hzpt.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. home.sandiego.edu [home.sandiego.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. bkcs.kchem.org [bkcs.kchem.org]

- 17. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 18. reddit.com [reddit.com]

- 19. reddit.com [reddit.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

Application Notes and Protocols for 3-Hydroxy-5-(naphthalen-2-yl)benzoic acid in Organic Light-Emitting Diodes (OLEDs)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Advanced OLED Materials

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies, offering superior contrast, vibrant colors, and novel form factors.[1] The performance of these devices is intrinsically linked to the optoelectronic properties of the organic materials used within their multilayer structures.[2] Host materials in the emissive layer (EML) are particularly critical, as they constitute the matrix for light-emitting dopants and facilitate charge transport and energy transfer to the emitter.[3] An ideal host material should possess high thermal stability, appropriate energy levels (HOMO/LUMO) for efficient charge injection, and a high triplet energy to confine the excitons on the phosphorescent guest emitter, preventing efficiency roll-off.

This document presents a detailed technical guide for the investigation of 3-Hydroxy-5-(naphthalen-2-yl)benzoic acid as a novel host material for phosphorescent OLEDs (PHOLEDs). This molecule incorporates a naphthalene moiety, a well-known building block for charge-transporting and emissive materials due to its extended π-conjugation and high thermal stability.[4][5] The benzoic acid group provides a site for potential future functionalization, while the overall structure suggests a high triplet energy, making it a promising candidate for hosting green or blue phosphorescent emitters.

These application notes provide a comprehensive workflow, from the synthesis of the material to the fabrication and characterization of a prototype OLED device.

Synthesis of 3-Hydroxy-5-(naphthalen-2-yl)benzoic acid

The synthesis of this biaryl compound can be efficiently achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6] This method is widely used for C-C bond formation due to its mild conditions and tolerance for various functional groups.[7] The proposed synthesis reacts 3-bromo-5-hydroxybenzoic acid with naphthalen-2-ylboronic acid.

Reaction Principle

The Suzuki coupling mechanism involves three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.[8][9]

Caption: Suzuki-Miyaura coupling for synthesis.

Detailed Synthesis Protocol

-

Reagent Preparation : In a 250 mL three-neck round-bottom flask, add 3-bromo-5-hydroxybenzoic acid (1.0 eq), naphthalen-2-ylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (3.0 eq).

-

Catalyst Addition : Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Solvent Addition : Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio).

-

Inert Atmosphere : Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.

-

Reaction : Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[10]

-

Work-up :

-

Cool the reaction mixture to room temperature.

-

Add distilled water and extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Acidify the aqueous layer with 2M HCl until a precipitate forms.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

-

Purification : Purify the crude product by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-Hydroxy-5-(naphthalen-2-yl)benzoic acid.

Material Characterization

Before device fabrication, the synthesized material must be thoroughly characterized to confirm its identity, purity, and relevant physical properties.

| Characterization Technique | Purpose | Expected Outcome/Parameter |

| ¹H and ¹³C NMR Spectroscopy | To confirm the chemical structure and purity of the synthesized compound. | Chemical shifts and coupling constants consistent with the target molecular structure. Absence of impurity peaks. |

| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. | A molecular ion peak corresponding to the calculated mass of C₁₇H₁₂O₃ (276.28 g/mol ). |

| Thermogravimetric Analysis (TGA) | To determine the thermal stability of the material. Essential for materials used in vacuum thermal evaporation processes. | Decomposition temperature (Td), typically aiming for >300 °C for good stability. |

| Differential Scanning Calorimetry (DSC) | To identify the glass transition temperature (Tg) and melting point (Tm). A high Tg is crucial for morphological stability in devices. | A high Tg (>100 °C) indicates good amorphous stability, preventing crystallization that can degrade device performance. |

| UV-Vis Spectroscopy | To determine the optical bandgap (Eg) from the absorption onset in a dilute solution or thin film. | Absorption spectrum in the UV region. The bandgap is calculated from the absorption edge. |

| Photoluminescence (PL) Spectroscopy | To measure the emission spectrum and determine the triplet energy (ET) of the material at low temperature (77 K). | The highest energy phosphorescence peak at 77K provides the triplet energy, which should be higher than that of the dopant. |

| Cyclic Voltammetry (CV) | To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. | Oxidation and reduction potentials are used to calculate HOMO and LUMO levels, crucial for matching with adjacent layers.[11] |

Application in a Phosphorescent OLED: Fabrication Protocol

Based on its structural characteristics, 3-Hydroxy-5-(naphthalen-2-yl)benzoic acid is proposed as a host material in the emissive layer of a green PHOLED.

Proposed Device Architecture

A standard multi-layer OLED structure is proposed to evaluate the performance of the synthesized material.

Caption: Proposed multi-layer PHOLED architecture.

Step-by-Step Fabrication Protocol

This protocol describes the fabrication of the OLED device via vacuum thermal evaporation, a standard technique for small molecule OLEDs.[10]

-

Substrate Cleaning :

-

Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) coated glass substrates in baths of detergent, deionized water, acetone, and isopropanol (15 minutes each).

-

Dry the substrates with a high-purity nitrogen stream.

-

Treat the substrates with UV-Ozone or Oxygen Plasma for 5-10 minutes to increase the ITO work function and remove organic residues.

-

-

Organic Layer Deposition :

-

Immediately transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 1 x 10⁻⁶ Torr).

-

Deposit the organic layers sequentially without breaking the vacuum:

-

HIL : Deposit HAT-CN at a rate of ~0.1 Å/s to a thickness of 10 nm.

-

HTL : Deposit NPB at a rate of ~1.0 Å/s to a thickness of 40 nm.

-

EML : Co-evaporate 3-Hydroxy-5-(naphthalen-2-yl)benzoic acid (Host) and Ir(ppy)₃ (Dopant). The deposition rate of the host should be ~2.0 Å/s, while the dopant rate is adjusted to achieve an 8% doping concentration. The total thickness should be 20 nm.

-

ETL : Deposit TPBi at a rate of ~1.0 Å/s to a thickness of 30 nm.

-

-

-

Cathode Deposition :

-

EIL : Deposit Lithium Fluoride (LiF) at a rate of ~0.1 Å/s to a thickness of 1 nm.

-

Cathode : Deposit Aluminum (Al) at a rate of ~5.0 Å/s to a thickness of 100 nm through a shadow mask to define the active area of the pixels.

-

-

Encapsulation :

-

Without exposure to air, transfer the completed devices into a nitrogen-filled glovebox.

-

Encapsulate the devices using a UV-curable epoxy and a cover glass to protect the organic layers and cathode from oxygen and moisture.

-

Caption: OLED fabrication and testing workflow.

OLED Device Characterization

After fabrication, the devices must be characterized to evaluate their performance.

-

Current Density-Voltage-Luminance (J-V-L) Characteristics :

-

Use a source measure unit (SMU) and a calibrated photodiode/spectrometer.

-

Apply a forward voltage bias to the device and simultaneously measure the current flowing through it and the light output (luminance).

-

From this data, key performance metrics can be calculated:

-

Turn-on Voltage (V_on) : Voltage at which luminance reaches 1 cd/m².

-

Current Efficiency (cd/A) : The ratio of luminance to current density.

-

Power Efficiency (lm/W) : The ratio of emitted luminous flux to the input electrical power.

-

External Quantum Efficiency (EQE, %) : The ratio of photons emitted to electrons injected.

-

-

-

Electroluminescence (EL) Spectrum :

-

Measure the emission spectrum at a constant driving voltage using a spectrometer.

-

Determine the peak emission wavelength (λ_peak) and the Commission Internationale de l'Éclairage (CIE) color coordinates. For a green device with Ir(ppy)₃, the emission should be centered around 510-520 nm.

-

Hypothetical Performance Data

The following table summarizes the expected performance parameters for an OLED device using 3-Hydroxy-5-(naphthalen-2-yl)benzoic acid as a host material. These are target values based on the performance of similar naphthalene-based host materials.

| Parameter | Target Value |

| Turn-on Voltage (V_on) | < 3.5 V |

| Maximum Current Efficiency | > 40 cd/A |

| Maximum Power Efficiency | > 35 lm/W |

| Maximum EQE | > 15 % |

| CIE Coordinates (x, y) | (0.30, 0.61) |

| EL Peak | ~515 nm |

Conclusion

3-Hydroxy-5-(naphthalen-2-yl)benzoic acid represents a promising, yet unexplored, candidate for application as a host material in phosphorescent OLEDs. Its rigid naphthalene core is expected to provide good thermal stability and charge transport properties, while its overall molecular structure suggests a high triplet energy suitable for confining excitons on a phosphorescent dopant. The protocols detailed in this guide provide a comprehensive framework for the synthesis, characterization, and device-level evaluation of this novel material. Successful implementation of these protocols will enable researchers to validate its potential and contribute to the development of next-generation OLED materials.

References

-

Custom Naphthalene Derivatives Manufacturers, Suppliers. (n.d.). Retrieved February 15, 2026, from [Link]

- Miao, J., Chen, Z., Xu, P., Cao, X., Xu, K., Zhu, S., Liu, R., Li, C., & Song, G. (2024). Naphthalene-Arylamine Starburst Architectures: Novel Hole Transport Materials for Enhanced Oled Performance. SSRN.

- Kang, M., et al. (2021). Organic light-emitting devices based on conducting polymer treated with benzoic acid. Scientific Reports, 11(1), 3885.

-

The Versatility of Naphthalene Derivatives in Organic Synthesis and Electronics. (n.d.). Retrieved February 15, 2026, from [Link]

- (2025). Organic light-emitting devices based on conducting polymer treated with benzoic acid.

-

Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 15, 2026, from [Link]

- Chen, J., et al. (2016). Pd(II)-catalysed meta-C-H functionalizations of benzoic acid derivatives.

- (n.d.). Functionalization of benzoic acids catalyzed by transition metals.

-

Wikipedia. (n.d.). OLED. In Wikipedia. Retrieved February 15, 2026, from [Link]

-

YouTube. (2025, June 6). OLED Displays: What Makes Them Unique? [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 15, 2026, from [Link]

- Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc). (2017). RSC Advances, 7(59), 37367-37374.

- Marciniak, B., et al. (2022). Electronic properties of chosen naphthalene derivatives. Molecular Crystals and Liquid Crystals, 731(1), 38-51.

- (2026). Comprehensive Computational Investigation of 6-(Benzyloxy)-1-Methyl-4-(Prop-2-en-1-yl)Naphthalene: DFT Analysis, Molecular Docking, and Dynamics Simulations.

- (2026). Computational Investigation of the Electronic Properties of a Benzohydrazide-Naphthalene Derivative Using DFT.

- Liu, R., et al. (2026). Benzoic acid mediating ligand exchange of CsPbBr3 nanoplates for high performance blue perovskite LED. Applied Physics Letters, 128(5).

- High-efficiency blue OLED host materials based on new anthracene-dibenzofuran derivatives. (2025). Journal of Luminescence, 280, 121106.

- Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (2024).

-